molecular formula C9H8BrN3O2 B1421478 Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate CAS No. 1005209-42-6

Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate

Cat. No. B1421478
M. Wt: 270.08 g/mol
InChI Key: UCXUKJGNOMCPFD-UHFFFAOYSA-N
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Description

Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It has a molecular weight of 270.09 . The compound is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate involves sequential site-selective cross-coupling reactions . The process begins with 2,6-dibromopyrazolo[1,5-A]pyrimidine . A regio-controlled Sonogashira-type coupling of this compound with a wide range of terminal alkynes is then performed . This results in excellent selectivity in favor of the C6-position . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .


Molecular Structure Analysis

The InChI code for Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is 1S/C9H8BrN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate include Sonogashira-type coupling, Suzuki–Miyaura coupling, and Buchwald–Hartwig coupling . These reactions allow for the introduction of various groups at specific positions on the pyrazolo[1,5-A]pyrimidine scaffold .


Physical And Chemical Properties Analysis

Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is a solid substance . It has a molecular weight of 270.09 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of Pyrazolo[1,5-a]Pyrido[3,4-e]Pyrimidine Derivatives : A study by Bruni et al. (1994) involved synthesizing a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, using ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates, which are structurally related to Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate. This synthesis was part of research into potential benzodiazepine receptor ligands (Bruni et al., 1994).

  • Structural Analysis and Independent Synthesis : Another study by Chimichi et al. (1993) reinvestigated the reaction of 3-amino-4-cyanopyrazole with related compounds, including ethyl 6-acetyl-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate, through 13C NMR spectroscopy. This provided insights into the structural correction of pyrazolo[1,5-a][1,3]diazepine derivatives (Chimichi et al., 1993).

  • Synthesis of Novel Pyrazolo[1,5-c]-1,2,4-Triazolo[4,3-a]pyrimidines : Atta (2011) explored the synthesis of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines, which involved electrophilic substitutions and formylation using compounds related to Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate. This study was significant for the preparation of novel chemical compounds (Atta, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Future Directions

The promising results from the synthesis of Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-A]pyrimidine scaffold . Computational studies could provide explanations for the origin of regioselectivity . This could lead to the development of more efficient synthesis methods and potentially new applications for this compound.

properties

IUPAC Name

ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXUKJGNOMCPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678365
Record name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate

CAS RN

1005209-42-6
Record name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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